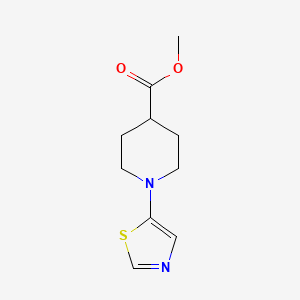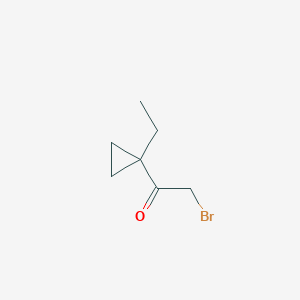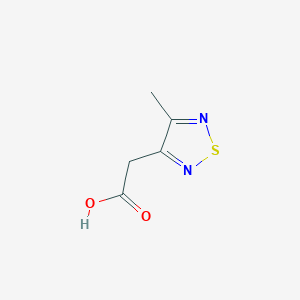![molecular formula C7H12ClNO2 B13468248 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride](/img/structure/B13468248.png)
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R,5S,6R)-3-azabicyclo[310]hexan-6-yl]acetic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclopropanation reactions using transition metal catalysts. The use of palladium or ruthenium catalysts is common due to their efficiency in promoting the desired cyclopropanation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, alcohols, and amines.
Applications De Recherche Scientifique
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in the synthesis of antiviral medications like boceprevir and pf-07321332.
3-azabicyclo[3.1.0]hexane derivatives: These derivatives are used in various pharmaceutical applications due to their structural similarity and biological activity.
Uniqueness
2-[(1R,5S,6R)-3-azabicyclo[310]hexan-6-yl]acetic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H12ClNO2 |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
2-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2,(H,9,10);1H/t4?,5-,6+; |
Clé InChI |
CADDYFDSKIHEJV-DKECMWHCSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H](C2CC(=O)O)CN1.Cl |
SMILES canonique |
C1C2C(C2CC(=O)O)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





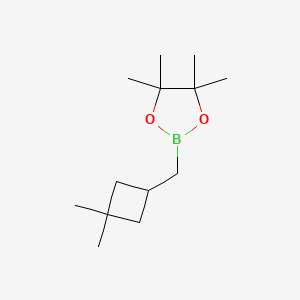
![1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane](/img/structure/B13468206.png)

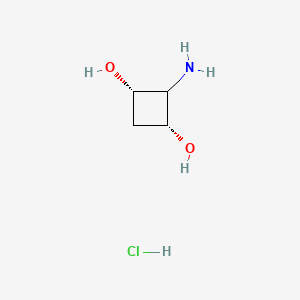

![[4-(Chloromethyl)naphthalen-1-yl]methanol](/img/structure/B13468222.png)
